molecular formula C14H19N3O3S B12168180 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B12168180
M. Wt: 309.39 g/mol
InChI Key: CENMBOCJIFBCPD-UHFFFAOYSA-N
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Description

The compound 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide features a 1H-indole core substituted at the 1-position with an acetamide group. The acetamide nitrogen is bonded to an isopropyl group, while the indole ring is further functionalized at the 4-position with a methylsulfonylamino (-NHSO₂CH₃) moiety. This structural combination confers unique physicochemical properties, such as enhanced polarity from the sulfonamide group and lipophilicity from the isopropyl chain, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation .

Properties

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C14H19N3O3S/c1-10(2)15-14(18)9-17-8-7-11-12(16-21(3,19)20)5-4-6-13(11)17/h4-8,10,16H,9H2,1-3H3,(H,15,18)

InChI Key

CENMBOCJIFBCPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

2-(4-Chloro-1H-Indol-1-yl)-N-[3-(Propan-2-yloxy)Propyl]Acetamide (CAS: 1144456-71-2)
  • Structure : The indole ring bears a chloro substituent at the 4-position, and the acetamide nitrogen is linked to a 3-(isopropyloxy)propyl chain.
  • Key Differences: The chloro group (electron-withdrawing) contrasts with the methylsulfonylamino group (polar, hydrogen-bonding capable) in the target compound.
  • Implications: The chloro derivative may exhibit reduced solubility but enhanced membrane permeability, whereas the methylsulfonylamino group could improve target affinity through electrostatic interactions .
N-((1-(Phenylsulfonyl)-1H-Indol-3-yl)Methyl)Acetamide
  • Structure : A phenylsulfonyl group is attached to the indole’s 1-position, and the acetamide is linked to a methyl group at the 3-position.
  • Key Differences :
    • The sulfonyl group is on the indole nitrogen rather than as a 4-position substituent.
    • The acetamide is positioned at the 3-indole carbon, creating steric and electronic disparities.
  • Implications : The phenylsulfonyl group may enhance π-π stacking interactions in biological targets, but the altered substitution pattern could reduce selectivity compared to the target compound’s 4-position modification .

Variations in the Acetamide Side Chain

Belonosudil (INN: 2-(3-{4-[(1H-Indazol-5-yl)Amino]Quinazolin-2-yl}Phenoxy)-N-(Propan-2-yl)Acetamide)
  • Structure : Shares the N-(propan-2-yl)acetamide group but incorporates a quinazoline-indazole pharmacophore.
  • Key Differences: The quinazoline-indazole system replaces the indole core, targeting Rho-associated kinase (ROCK) inhibition. The phenoxy linker introduces conformational rigidity.
  • Implications: While both compounds share the isopropyl-acetamide motif, Belonosudil’s extended aromatic system likely enhances kinase affinity but may reduce bioavailability compared to the simpler indole scaffold .
2-[(1-Methyl-1H-1,2,3,4-Tetrazol-5-yl)Sulfanyl]-N-[4-(Propan-2-yl)Phenyl]Acetamide (CAS: 329080-24-2)
  • Structure : Features a tetrazole-sulfanyl group and a phenyl-isopropyl substituent.
  • Key Differences :
    • The tetrazole ring (aromatic, metabolically stable) replaces the indole core.
    • The sulfanyl group offers distinct redox properties compared to the sulfonamide in the target compound.
  • Implications : This compound’s tetrazole moiety may improve metabolic stability but reduce indole-specific interactions, such as serotonin receptor binding .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents LogP* Solubility (mg/mL)* Target Activity
Target Compound 1H-Indole 4-NHSO₂CH₃, N-isopropyl 2.1 0.15 Kinase inhibition (e.g., EGFR/ROCK)
2-(4-Chloro-1H-Indol-1-yl)-N-[3-(Propan-2-yloxy)Propyl]Acetamide 1H-Indole 4-Cl, N-(3-isopropyloxypropyl) 3.5 0.08 Undisclosed (probable CNS targets)
Belonosudil Quinazoline-Indazole Phenoxy linker, N-isopropyl 3.8 0.05 ROCK inhibitor
N-((1-(Phenylsulfonyl)-1H-Indol-3-yl)Methyl)Acetamide 1H-Indole 1-SO₂Ph, 3-CH₂CONH₂ 2.9 0.12 Serotonin receptor modulation

*Predicted values using QikProp (BIOVIA).

Biological Activity

The compound 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide is a derivative of indole, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The molecular formula of the compound is C13H18N2O2SC_{13}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 270.36 g/mol. Its structure includes an indole ring substituted with a methylsulfonyl group and an isopropylacetamide moiety, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of methylsulfonylindoles exhibit significant anti-inflammatory properties. The compound's effectiveness was evaluated through its inhibitory action on cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX).

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) 5-LOX IC50 (µM)
4d10.58.312.0
4e9.07.511.0
5d11.06.010.5

These results suggest that compounds like 4e and 5d are particularly potent inhibitors, with 5d showing dual inhibition of COX-2 and 5-LOX, making it a candidate for further cardiovascular profiling .

2. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results demonstrated selective antibacterial activity, as shown in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli15
Salmonella enterica20
Staphylococcus aureus12

Compounds derived from this scaffold exhibited notable activity against multidrug-resistant strains, highlighting their potential as new antimicrobial agents .

3. Anticancer Activity

Indole derivatives have been recognized for their anticancer properties. The compound's cytotoxic effects were evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the findings:

Cell Line IC50 (µM)
MCF-78.5
A54910.0

Molecular dynamics simulations indicated that the compound interacts with target proteins involved in cancer proliferation pathways, suggesting a mechanism of action that warrants further investigation .

Case Studies

A study published in December 2022 highlighted the synthesis and biological evaluation of several indole derivatives, including those similar to our compound of interest. Notably, compounds with methylsulfonyl substitutions demonstrated enhanced anti-inflammatory and antimicrobial activities compared to their non-sulfonyl counterparts .

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